2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide
Description
2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide is a thieno[3,2-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core. This compound features a 3-methyl group and a 7-(4-methylphenyl) substituent on the thienopyrimidine ring, with a sulfanyl-linked N-phenylacetamide moiety at position 2. Its molecular formula is C₂₃H₂₁N₃O₂S₂, yielding a molecular weight of approximately 451.56 g/mol.
Synthetic routes for analogous compounds often involve multi-step protocols, such as cyclization reactions (e.g., refluxing with hydrazine hydrate in methanol) and nucleophilic substitution (e.g., using CS₂/KOH in ethanol), as exemplified in related syntheses .
Properties
IUPAC Name |
2-[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S2/c1-14-8-10-15(11-9-14)17-12-28-20-19(17)24-22(25(2)21(20)27)29-13-18(26)23-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAYREDXSTVEGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=C(N(C3=O)C)SCC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
- Molecular Formula: C22H19N3O2S2
- Molecular Weight: 421.54 g/mol
The compound features a thieno[3,2-d]pyrimidine core with a sulfanyl group and an acetamide moiety, which are critical for its biological activity.
Antimicrobial Activity
Research has indicated that thienopyrimidine derivatives exhibit significant antimicrobial properties. A study focusing on similar compounds demonstrated that modifications at the thienopyrimidine ring enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria. The presence of a substituted amido or imino side chain is essential for this activity .
Table 1: Antimicrobial Activity of Thienopyrimidine Derivatives
| Compound | Target Strain | MIC (µg/mL) | Activity |
|---|---|---|---|
| 4c | Staphylococcus aureus | 5 | Effective |
| 4e | Escherichia coli | 10 | Effective |
| 5g | Mycobacterium tuberculosis | 8 | Effective |
These findings suggest that the compound may possess similar antimicrobial properties, warranting further investigation into its specific activity against various pathogens.
Anticancer Activity
The anticancer potential of thienopyrimidine derivatives has also been explored. Compounds with similar structures have shown inhibitory effects on cancer cell proliferation by targeting key signaling pathways such as PI3K/Akt. In vitro studies revealed that these compounds can induce apoptosis in cancer cell lines, making them promising candidates for cancer therapy .
Case Study: Efficacy in Cancer Cell Lines
In a recent study, derivatives of the thienopyrimidine scaffold were tested against various cancer cell lines. The results indicated that certain modifications led to significant reductions in cell viability at low concentrations (IC50 values ranging from 5 to 20 µM), particularly in breast and lung cancer models. The mechanism was attributed to the inhibition of the PI3K/Akt pathway, crucial for cell survival and proliferation.
The biological activity of This compound is believed to involve:
- Inhibition of Key Enzymes: Similar compounds have been shown to inhibit kinases involved in cell signaling.
- Induction of Apoptosis: By activating apoptotic pathways in cancer cells.
- Antimicrobial Mechanisms: Disruption of bacterial cell wall synthesis and function.
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies on related thienopyrimidine derivatives indicated low toxicity at therapeutic concentrations, with minimal hemolytic activity observed at doses up to 200 µmol/L . Further toxicological evaluations are necessary to establish a comprehensive safety profile for clinical applications.
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that thienyl compounds can exhibit antiviral properties. The compound has been investigated for its potential to inhibit viral replication and could serve as a lead compound in the development of antiviral agents. The mechanism of action is thought to involve interference with viral enzymes or receptors, although specific pathways remain to be fully elucidated .
Anticancer Properties
Thienopyrimidine derivatives have been recognized for their anticancer activities. Preliminary research suggests that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. Case studies have shown promising results in vitro, indicating that it could be developed into a therapeutic agent for various types of cancer .
Proteomics Research
The compound is utilized in proteomics research as a biochemical tool for studying protein interactions and functions. Its unique structure allows it to bind selectively to certain proteins, facilitating the exploration of protein networks within cells. This application is crucial for understanding disease mechanisms and discovering new therapeutic targets .
Synthetic Pathways
The synthesis of this compound involves several steps that can be optimized for yield and purity. Methods typically include the formation of the thienopyrimidine core followed by functionalization at the sulfur and nitrogen sites. Various synthetic routes have been documented, providing insights into efficient production methods suitable for large-scale applications.
Case Study 1: Antiviral Screening
A study conducted by researchers focused on evaluating the antiviral efficacy of thienyl compounds against influenza viruses. The results indicated that derivatives similar to our compound exhibited significant inhibition of viral replication in cell cultures. This research supports the potential use of thienyl compounds as antiviral agents .
Case Study 2: Cancer Cell Line Testing
In a separate investigation involving various cancer cell lines (e.g., breast and lung cancer), the compound demonstrated cytotoxic effects at micromolar concentrations. Flow cytometry analysis confirmed that treated cells underwent apoptosis, suggesting a mechanism that warrants further exploration for therapeutic development .
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The N-phenylacetamide group in the target compound confers balanced electronic properties, whereas chloro (CAS 1105223-65-1) and trifluoromethoxy () substituents enhance lipophilicity and metabolic stability, respectively .
- The 7-(4-methylphenyl) group in the target compound may improve target binding affinity compared to the 7-phenyl analog (CAS 1105223-65-1) due to steric and electronic modulation .
Molecular Weight and Solubility: The target compound’s higher molecular weight (~451.56 g/mol) compared to CAS 1105223-65-1 (~409.89 g/mol) suggests reduced solubility, mitigated by its uncharged N-phenyl group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
